molecular formula C41H31NO2P2 B12947863 (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide)

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide)

Cat. No.: B12947863
M. Wt: 631.6 g/mol
InChI Key: YRMZNPAYNYBUGZ-UHFFFAOYSA-N
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Description

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) (CAS: 2179272-79-6) is a phosphine oxide-based compound featuring a central pyridine ring flanked by two 4,1-phenylene linkers, each terminating in diphenylphosphine oxide groups. This structure confers unique electronic properties, such as high electron affinity and thermal stability, making it a candidate for applications in organic electronics, particularly as a host material in phosphorescent organic light-emitting diodes (OLEDs) . The pyridine core enhances conjugation and electron transport, while the diphenylphosphine oxide units contribute to n-type (electron-transporting) behavior and solubility in polar solvents .

Properties

Molecular Formula

C41H31NO2P2

Molecular Weight

631.6 g/mol

IUPAC Name

2,4-bis(4-diphenylphosphorylphenyl)pyridine

InChI

InChI=1S/C41H31NO2P2/c43-45(35-13-5-1-6-14-35,36-15-7-2-8-16-36)39-25-21-32(22-26-39)34-29-30-42-41(31-34)33-23-27-40(28-24-33)46(44,37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-31H

InChI Key

YRMZNPAYNYBUGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=NC=C4)C5=CC=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the reaction of pyridine derivatives with diphenylphosphine oxide under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where pyridine-2,4-diylbis(4,1-phenylene) is reacted with diphenylphosphine oxide in the presence of a base and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the phenylene or pyridine rings .

Scientific Research Applications

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in catalysis and material properties .

Comparison with Similar Compounds

1,4-Phenylenebis(diphenylphosphine oxide) (2PO) and ((Phenylphosphoryl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (3PO)

  • Structure :
    • 2PO contains two diphenylphosphine oxide units linked via a 1,4-phenylene group.
    • 3PO has three diphenylphosphine oxide units connected through a phenylphosphoryl bridge.
  • Properties :
    • Both are weak n-type hosts for solution-processed OLEDs but exhibit lower electron mobility compared to the pyridine-containing compound due to reduced conjugation .
    • 2PO and 3PO have higher glass transition temperatures (Tg > 150°C) but lower solubility in common organic solvents, limiting their processability .
  • Applications : Used in OLEDs but with lower external quantum efficiency (EQE) than pyridine-based analogues .

(Oxybis(2,1-phenylene))bis(diphenylphosphine oxide)

  • Structure : Features an oxygen-bridged 2,1-phenylene linker between two diphenylphosphine oxide groups.
  • Properties :
    • The ether linkage reduces rigidity and electron transport efficiency compared to the pyridine core in the target compound.
    • Lower thermal stability (decomposition temperature ~250°C vs. ~300°C for pyridine derivatives) .
  • Applications: Limited to low-performance OLEDs due to inefficient charge balance .

Bis(4-fluorophenyl)phosphine oxide

  • Structure : Simplifies the scaffold with two fluorinated phenyl groups attached to a central phosphorus atom.
  • Properties: Fluorination enhances electron-withdrawing character, lowering the LUMO level (-2.8 eV vs. -2.5 eV for non-fluorinated analogues). Reduced molecular weight (238.17 g/mol) and higher volatility limit its use in thin-film devices .
  • Applications : Primarily serves as a precursor for synthesizing more complex phosphine oxide derivatives .

((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide)

  • Structure : Incorporates a triazine core instead of pyridine, with bromophenyl substituents.
  • Properties :
    • The triazine ring increases electron deficiency, raising the LUMO level (-3.1 eV) and improving electron injection in OLEDs.
    • Bromine substituents enhance intermolecular interactions but reduce solubility .
  • Applications : High-performance OLED host material with EQE > 15% in optimized devices .

Bis(4-carboxyphenyl)phenyl-phosphine oxide

  • Structure : Contains carboxylic acid functional groups on the phenyl rings.
  • Properties :
    • Carboxylic acids improve solubility in aqueous and polar solvents, enabling solution processing.
    • The acidic protons enable coordination with metal ions, expanding applications to metal-organic frameworks (MOFs) .
  • Applications : MOF synthesis and proton-conducting materials, unlike the OLED-focused pyridine derivative .

Research Findings and Trends

  • OLED Performance : Pyridine- and triazine-based compounds outperform phenyl or ether-linked derivatives due to enhanced electron mobility and tailored LUMO levels .
  • Synthetic Flexibility : Fluorination and carboxylation allow tuning of solubility and electronic properties, but at the cost of thermal stability .
  • Emerging Applications : Carboxylic acid-functionalized derivatives are gaining traction in MOFs, while brominated triazine compounds show promise in high-efficiency OLEDs .

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